2-Amino-2-methylpent-4-enoic acid

Description

Significance of Non-Proteinogenic Amino Acids in Chemical and Biological Sciences

Non-proteinogenic amino acids, which are not among the 22 naturally encoded for protein synthesis, are of significant interest in science. wikipedia.org There are over 140 naturally occurring non-proteinogenic amino acids, and thousands more can be created in a lab. wikipedia.org These unique molecules serve as crucial intermediates in biosynthesis and can have important physiological roles. wikipedia.orgtaylorandfrancis.com

Role as Unique Chirons and Structural Motifs

Non-proteinogenic amino acids, including α,α-disubstituted variants, are valuable as chiral building blocks, or "chirons," in organic synthesis. Their defined stereochemistry makes them ideal starting materials for constructing complex chiral molecules. The introduction of an α-alkyl group restricts the conformational freedom of the amino acid's side chain, influencing the secondary structure of peptides they are incorporated into. nih.gov This property allows for the design of peptides with specific, predictable three-dimensional shapes.

Applications in Biologically Active Molecule Development (Non-Clinical Focus)

The unique structures of non-proteinogenic amino acids make them valuable in the development of biologically active molecules. They are used to create peptides with enhanced properties and as precursors for compounds with potential biological activity. nih.govnih.gov For instance, α,α-disubstituted amino acids are key components in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. acs.org The development of methods for the efficient synthesis of these amino acids is an active area of research. nih.govrsc.org

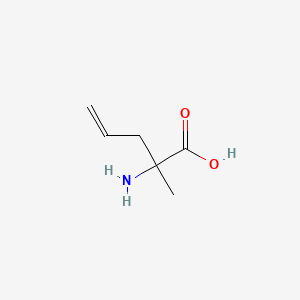

Overview of 2-Amino-2-methylpent-4-enoic Acid as a Representative α,α-Disubstituted Amino Acid

This compound is a notable example of an α,α-disubstituted amino acid. Its structure includes both an amino group and a carboxylic acid group, with a double bond at the fourth carbon position, making it an unsaturated amino acid. evitachem.com

Structural Peculiarities and Stereochemical Considerations (R and S Enantiomers, Racemic Mixtures)

A key feature of this compound is its chirality. The α-carbon is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-amino-2-methylpent-4-enoic acid and (S)-2-amino-2-methylpent-4-enoic acid. evitachem.com These enantiomers have distinct spatial arrangements. evitachem.com The compound can also exist as a racemic mixture, which contains equal amounts of the (R) and (S) enantiomers. The specific stereochemistry is crucial as it often dictates the molecule's biological activity and how it interacts with other chiral molecules.

Historical Context of its Discovery and Initial Research

Scope and Research Objectives for Academic Inquiry

Current academic research on this compound and other α,α-disubstituted amino acids is focused on several key areas. A primary objective is the development of more efficient and stereoselective synthetic methods. nih.govrsc.orgorganic-chemistry.org Researchers are also exploring the incorporation of these amino acids into peptides to study their effects on peptide conformation and stability. nih.govacs.org Another area of investigation is their use as building blocks for the synthesis of complex, biologically active molecules. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBTZYHBJFPEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 Methylpent 4 Enoic Acid and Its Derivatives

Classical Approaches to α,α-Disubstituted Amino Acids

Classical methods for the synthesis of α,α-disubstituted amino acids, while often resulting in racemic mixtures, provide a foundational understanding of the construction of these complex molecules. These approaches are typically robust and can be adapted to a variety of substrates.

Strecker Synthesis Adaptations

The Strecker synthesis, first reported in 1850, is a versatile method for the synthesis of α-amino acids. masterorganicchemistry.com The classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.org For the synthesis of α,α-disubstituted amino acids like 2-amino-2-methylpent-4-enoic acid, a ketone is used as the starting material. wikipedia.org

The general mechanism for the Strecker synthesis of an α,α-disubstituted amino acid is as follows:

Iminium Ion Formation: The ketone (in this case, a pent-4-en-2-one derivative) reacts with ammonia to form an imine, which is then protonated to an iminium ion.

Cyanide Addition: A cyanide ion attacks the iminium ion to form an α-aminonitrile.

Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to afford the desired α,α-disubstituted amino acid.

While the classical Strecker synthesis yields a racemic mixture, modern adaptations have been developed that employ chiral auxiliaries or catalysts to achieve asymmetry. wikipedia.org

Table 1: Key Steps in the Strecker Synthesis of a Generic α,α-Disubstituted Amino Acid

| Step | Reactants | Intermediate/Product |

| 1 | Ketone, Ammonia | Iminium Ion |

| 2 | Iminium Ion, Cyanide | α-Aminonitrile |

| 3 | α-Aminonitrile, H₂O, Acid/Base | α,α-Disubstituted Amino Acid |

Alkylation of Glycine (B1666218) Derivatives

Another classical and widely used approach for the synthesis of α,α-disubstituted amino acids is the alkylation of glycine derivatives. organic-chemistry.org This method involves the use of a glycine enolate equivalent, which is sequentially alkylated with two different electrophiles. To achieve the synthesis of this compound, a methyl group and an allyl group would be introduced.

A common strategy involves the use of a Schiff base of a glycine ester, such as the benzophenone (B1666685) imine of glycine ethyl ester. This substrate can be deprotonated to form a stabilized enolate, which can then be alkylated. The general steps are:

Formation of Glycine Schiff Base: Glycine ester is reacted with a ketone (e.g., benzophenone) to form a Schiff base. This protects the amino group and activates the α-carbon for deprotonation.

First Alkylation: The Schiff base is treated with a base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is then reacted with a first electrophile (e.g., methyl iodide).

Second Alkylation: The mono-alkylated product is again deprotonated and reacted with a second electrophile (e.g., allyl bromide).

Hydrolysis: The Schiff base and ester groups are hydrolyzed to yield the free α,α-disubstituted amino acid.

This method also typically produces a racemic product unless chiral phase-transfer catalysts or chiral auxiliaries are employed. organic-chemistry.org

Stereoselective Synthesis of this compound

The demand for enantiomerically pure α,α-disubstituted amino acids for applications in pharmaceuticals and materials science has driven the development of stereoselective synthetic methods. These strategies aim to control the stereochemistry at the newly formed quaternary center.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

Evans' oxazolidinone auxiliaries are powerful tools for asymmetric synthesis, including the preparation of chiral α,α-disubstituted amino acids. A study by García et al. has demonstrated a highly stereoselective synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids using a ferrocenyl-substituted oxazolidinone auxiliary. rsc.orgnih.gov

The key steps in this methodology are:

Acylation of the Chiral Auxiliary: The chiral oxazolidinone, derived from ferrocenecarboxaldehyde and an amino acid, is acylated with an α-amino acid derivative.

Diastereoselective Alkylation: The resulting N-acyloxazolidinone is deprotonated with a strong base like LDA to form a chiral enolate. This enolate then reacts with an electrophile (allyl bromide in this case) in a highly diastereoselective manner. The bulky ferrocenyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the product, typically by hydrolysis, to yield the enantiomerically enriched α,α-disubstituted amino acid.

This method has been shown to provide high diastereomeric excesses (>98% de) for the allylation step, leading to the corresponding enantiomerically enriched 2-alkyl-2-aminopent-4-enoic acids after hydrolysis. rsc.orgnih.gov

Table 2: Diastereoselective Allylation of Ferrocenyl Oxazolidinone-Derived Glycine Enolate

| Entry | R-group on Glycine | Electrophile | Diastereomeric Excess (de) |

| 1 | Methyl | Allyl Bromide | >98% |

| 2 | Ethyl | Allyl Bromide | >98% |

| 3 | Propyl | Allyl Bromide | >98% |

Another powerful strategy for the asymmetric synthesis of α,α-disubstituted amino acids involves the use of chiral metal complexes. Belokon's chiral auxiliary, a Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), has been successfully employed in the synthesis of a variety of chiral amino acids.

The general principle of this method is the formation of a nickel(II) complex of a Schiff base derived from the chiral auxiliary and a simple amino acid, such as glycine or alanine (B10760859). The planar nature of the complex and the steric hindrance provided by the chiral ligand control the direction of electrophilic attack on the enolate of the complexed amino acid.

For the synthesis of this compound, one could envision a two-step alkylation of the nickel(II) complex of the glycine-derived Schiff base, first with a methylating agent and then with an allylating agent, or a single alkylation of the corresponding alanine-derived complex with an allylating agent. The key features of this approach include:

High Stereoselectivity: The chiral ligand effectively directs the incoming electrophile to one face of the complex.

Mild Reaction Conditions: The alkylations can often be carried out under relatively mild conditions.

Versatility: A wide range of electrophiles can be used, allowing for the synthesis of diverse α,α-disubstituted amino acids.

After the alkylation step, the chiral auxiliary is removed by acidic hydrolysis to afford the free, enantiomerically enriched amino acid.

Asymmetric Catalysis

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the chiral center in this compound. Key strategies include leveraging sigmatropic rearrangements and enzymatic resolutions to achieve high levels of enantioselectivity.

Asymmetric Claisen Rearrangement Approaches

The Claisen rearrangement, a-sigmatropic rearrangement, is a valuable tool for carbon-carbon bond formation. In the context of α-amino acid synthesis, the aza-Claisen rearrangement of N-allylketene amides or related substrates can be employed to introduce the allyl group and concurrently set the α-stereocenter. While direct examples for the synthesis of this compound via this method are not extensively documented in readily available literature, the principles of asymmetric aza-Claisen rearrangements have been established for the synthesis of structurally similar α,α-disubstituted α-amino acids.

For instance, the reaction between enantioenriched α-chiral allylamines and allenones has been shown to proceed via an asymmetric aza-Claisen rearrangement, leading to the formation of an all-carbon quaternary stereocenter with excellent retention of enantiopurity. This methodology highlights the potential for transferring chirality from a starting material to the final product through a highly organized transition state. The development of catalytic, enantioselective versions of this reaction would be a significant advancement for the synthesis of compounds like this compound.

Enzyme-Catalyzed Resolutions

Enzymatic resolution provides a highly selective method for separating enantiomers of racemic amino acids or their derivatives. This approach relies on the stereospecificity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

L-Aminoacylase: L-aminoacylases (E.C. 3.5.1.14) are enzymes that catalyze the hydrolysis of N-acyl-L-amino acids to the corresponding L-amino acid and a carboxylate. This enzymatic process is widely used in industry for the production of enantiomerically pure L-amino acids. In a typical resolution of a racemic mixture of N-acetyl-2-amino-2-methylpent-4-enoic acid, the L-aminoacylase would selectively hydrolyze the N-acetyl-L-enantiomer, leaving the unreacted N-acetyl-D-enantiomer. The resulting L-amino acid and the N-acetyl-D-amino acid can then be separated. This method's effectiveness is contingent on the substrate specificity of the chosen L-aminoacylase for the N-acylated form of this compound.

Amino Acid Oxidase: D-Amino acid oxidase (DAAO, E.C. 1.4.3.3) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. This enzymatic activity can be harnessed for the kinetic resolution of racemic this compound. The DAAO would selectively degrade the D-enantiomer, leaving the desired L-enantiomer untouched. The substrate specificity of DAAO is broad, with a preference for neutral D-amino acids, and its application in resolving racemic mixtures is a well-established biotechnological process.

| Enzyme | Substrate | Product of Enzymatic Reaction | Unreacted Enantiomer |

| L-Aminoacylase | Racemic N-acetyl-2-amino-2-methylpent-4-enoic acid | L-2-Amino-2-methylpent-4-enoic acid | N-acetyl-D-2-amino-2-methylpent-4-enoic acid |

| D-Amino Acid Oxidase | Racemic this compound | 2-Keto-2-methylpent-4-enoic acid | L-2-Amino-2-methylpent-4-enoic acid |

Enantioselective Alkylation Strategies

The direct enantioselective alkylation of an enolate equivalent of a simpler amino acid, such as alanine, is a powerful and convergent approach for the synthesis of α,α-disubstituted amino acids like this compound. This strategy typically involves the formation of a Schiff base from the parent amino acid to facilitate the generation of a stabilized carbanion, which is then alkylated with an appropriate electrophile.

A common approach involves the use of a chiral Schiff base derived from an amino acid and a chiral auxiliary. For instance, Ni(II) complexes of Schiff bases derived from glycine or alanine have been successfully used for the asymmetric synthesis of α-amino acids through alkylation with alkyl halides. The chiral environment provided by the ligand on the nickel complex directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol. The alkylation of an alanine-derived Schiff base with a methallyl halide, such as methallyl bromide or chloride, would directly lead to the carbon skeleton of this compound. The diastereoselectivity of such reactions is often high, and the chiral auxiliary can typically be removed under mild conditions.

Phase-transfer catalysis has also emerged as a powerful tool for the enantioselective alkylation of glycine-derived Schiff bases, offering a practical and scalable method for the synthesis of a wide range of α-amino acids.

Protecting Group Chemistry in this compound Synthesis

The synthesis of this compound and its incorporation into larger molecules necessitates the use of protecting groups for both the amine and carboxylic acid functionalities. The choice of protecting groups is critical to ensure compatibility with the reaction conditions employed in the synthetic sequence and to allow for selective deprotection at the desired stage.

Amine Protection Strategies (e.g., Fmoc, Boc)

The protection of the α-amino group is essential to prevent unwanted side reactions during subsequent synthetic transformations. The most commonly used protecting groups in peptide synthesis and the synthesis of amino acid derivatives are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups.

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group, typically removed by treatment with a secondary amine such as piperidine (B6355638). It is widely used in solid-phase peptide synthesis. Fmoc-protected derivatives of α-methyl-allylglycine, which is structurally very similar to the target molecule, are commercially available, indicating the feasibility of this protection strategy. The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.

Boc (tert-Butyloxycarbonyl): The Boc group is an acid-labile protecting group, commonly removed with strong acids like trifluoroacetic acid (TFA). The Boc group is also widely used in both solution-phase and solid-phase synthesis. Boc-protected α-methyl-D-allylglycine is a known compound, highlighting the applicability of this protecting group to this class of amino acids. The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

| Protecting Group | Structure | Deprotection Conditions |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) |

| Boc | tert-Butyloxycarbonyl | Acid (e.g., Trifluoroacetic Acid) |

Carboxylic Acid Protection Strategies

The protection of the carboxylic acid group is often necessary to prevent its interference in reactions targeting other parts of the molecule. Esters are the most common protecting groups for carboxylic acids.

Methyl and Benzyl (B1604629) Esters: Methyl and benzyl esters are frequently employed due to their ease of introduction and removal. Methyl esters can be prepared by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. Benzyl esters are also common and can be introduced under similar conditions using benzyl alcohol. Benzyl esters have the advantage of being removable by hydrogenolysis, which are mild conditions that are often compatible with other functional groups. The methyl ester of this compound and its (R)-enantiomer are known compounds.

| Protecting Group | Deprotection Conditions |

| Methyl Ester | Acid or base hydrolysis |

| Benzyl Ester | Hydrogenolysis, acid or base hydrolysis |

The strategic selection and application of these protecting groups are fundamental to the successful multi-step synthesis of this compound and its derivatives, enabling the construction of complex molecules with precision and control.

Synthetic Routes to Functionalized Analogues

The unique structural features of this compound, particularly the presence of a quaternary α-carbon and a terminal olefin, make it an attractive scaffold for the development of novel, non-proteinogenic amino acids with potential applications in medicinal chemistry and chemical biology. The introduction of additional functional groups, such as alkynes and halogens, can further modulate the compound's biological activity, conformational preferences, and utility as a chemical probe. This section explores synthetic methodologies for creating such functionalized analogues.

Introduction of Alkyne Moieties

The incorporation of an alkyne functional group into amino acid structures is of significant interest due to its utility in "click" chemistry, a powerful tool for bioconjugation and drug discovery. While specific methods for the direct introduction of an alkyne into this compound are not extensively detailed in the literature, general strategies for the synthesis of alkyne-containing amino acids can be adapted.

One potential strategy involves the use of multicomponent reactions, which have emerged as powerful tools for the synthesis of complex molecules from simple starting materials in a single step. Alkynes are versatile building blocks in these reactions. For instance, a three-component reaction involving an aldehyde, an amine, and a terminal alkyne (A³ coupling) could theoretically be adapted to generate precursors to α-methylated, alkyne-bearing amino acids. However, this would require significant modification of the starting materials to incorporate the necessary carboxylic acid functionality and the α-methyl group.

A more direct, though challenging, approach would involve the modification of the existing terminal alkene in this compound. This could potentially be achieved through a sequence of reactions such as ozonolysis to yield an aldehyde, followed by a Corey-Fuchs or Seyferth-Gilbert homologation to introduce the terminal alkyne. The protection of the amino and carboxyl groups would be crucial to the success of such a synthetic route.

Furthermore, biosynthetic pathways have been discovered in bacteria, such as Streptomyces cattleya, that produce terminal alkyne-containing amino acids. nih.gov These pathways involve a unique enzymatic cascade that includes halogenation and oxidative C-C bond cleavage, ultimately leading to the formation of a triple bond. nih.gov While not a synthetic chemical method in the traditional sense, understanding these natural strategies could inspire the development of novel chemoenzymatic or biomimetic approaches for the synthesis of alkyne-functionalized amino acids.

A summary of potential synthetic strategies for introducing alkyne moieties is presented below:

| Strategy | Description | Key Considerations |

| Multicomponent Reactions | Convergent synthesis using an alkyne, an amine, and a carbonyl compound to build the amino acid backbone. | Requires development of suitable starting materials to achieve the desired α-methyl substitution pattern. |

| Alkene to Alkyne Conversion | Transformation of the terminal double bond via oxidative cleavage and subsequent homologation (e.g., Corey-Fuchs). | Requires robust protecting group strategies for the amino and carboxyl functionalities. |

| Bio-inspired Synthesis | Mimicking natural biosynthetic pathways using chemoenzymatic or biomimetic approaches. | Relies on the discovery and engineering of suitable enzymes. |

Halogenation and Fluorination Strategies

The introduction of halogens, particularly fluorine, into amino acids can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, making them valuable tools in drug design. Several strategies for the synthesis of fluorinated amino acids have been reported and can be conceptually applied to the synthesis of halogenated derivatives of this compound.

One successful approach for the synthesis of a closely related analogue, (R)-(+)-2-amino-4-fluoro-4-methylpent-4-enoic acid, involved the alkylation of a chiral glycine equivalent with a fluorinated electrophile. This method highlights the feasibility of constructing the fluorinated side chain prior to the introduction of the amino acid moiety.

A general and versatile method for the synthesis of fluorinated amino acids involves the electrophilic fluorination of enolates derived from protected amino acid precursors. For instance, the enolate of a protected form of 2-amino-2-methylpentanoic acid could potentially be fluorinated using an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). Subsequent manipulation of the side chain would be necessary to introduce the pent-4-enoic moiety.

Another relevant strategy is the radical functionalization of unsaturated amino acids. This approach could potentially be used to introduce a halogen atom across the double bond of a protected this compound derivative. The choice of halogenating agent and reaction conditions would be critical to control the regioselectivity of the addition.

The following table summarizes key research findings on the synthesis of fluorinated amino acid analogues, which could inform strategies for the halogenation of this compound:

| Precursor/Starting Material | Reagent/Method | Product | Yield | Reference |

| Chiral Ni(II) complex of a glycine Schiff base | 3-bromo-2-fluoropropene | (R)-(+)-2-amino-4-fluoropent-4-enoic acid | 59% | arkat-usa.org |

| Protected dehydroalanine | Photoredox catalysis with Selectfluor | Quaternary fluorinated amino acids | Good to excellent | Not specified in abstract |

| N-tert-butanesulfinyl iminoacetate | Arylboronic acids and a palladium catalyst | Optically active arylglycine derivatives | Good | Not specified in abstract |

| Neopentyl 2-nitrobenzenesulfonate ester | [¹⁸F]fluoride | [¹⁸F]neopentyl fluoride | Improved labeling efficiency | researchgate.net |

These examples demonstrate that various synthetic methodologies exist for the creation of functionalized amino acids. While direct application to this compound may require optimization, these strategies provide a solid foundation for the development of synthetic routes to its novel alkyne and halogenated derivatives.

Chemical Reactivity and Transformation of 2 Amino 2 Methylpent 4 Enoic Acid

Reactivity of the Allyl Moiety

The terminal double bond of the allyl group in 2-amino-2-methylpent-4-enoic acid is a site of high electron density, making it susceptible to a variety of addition and rearrangement reactions.

Electrophilic Additions (e.g., Halogenation, Hydroboration, Epoxidation)

The carbon-carbon double bond readily undergoes electrophilic addition reactions. libretexts.org In these reactions, an electrophile attacks the electron-rich π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. youtube.comlibretexts.org

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a typical electrophilic addition. This reaction proceeds through a cyclic halonium ion intermediate. For instance, the reaction with bromine would yield a dibromo derivative. A related reaction is the formation of halohydrins when the reaction is carried out in an aqueous solvent, where water acts as a nucleophile. wikipedia.org While direct studies on this compound are not prevalent, a halogenated analog, (R)-2-Amino-4-bromopent-4-enoic acid, highlights the utility of halogenation in introducing further reactivity.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the alkene. Hydroboration involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond. Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide and a base, yields an alcohol. In the case of this compound, this would lead to the formation of a primary alcohol at the terminal carbon. This method is crucial in the synthesis of novel nonproteinogenic amino acids. nih.govyork.ac.uk Rhodium-catalyzed asymmetric hydroboration has also been developed for the synthesis of chiral α-amino tertiary boronic esters from related enamides. acs.org

Epoxidation: The allyl group can be converted to an epoxide, a three-membered cyclic ether, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.org Studies on the closely related allylglycine (2-amino-4-pentenoic acid) have shown that the double bond of its N-protected derivatives can be smoothly epoxidized. rsc.org This transformation is significant as the resulting epoxy amino acids can undergo intramolecular cyclization to form valuable hydroxyproline (B1673980) derivatives. rsc.org Vanadium-catalyzed asymmetric epoxidation of allylic alcohols using chiral hydroxamic acid ligands is another powerful method for creating chiral epoxides. acs.org

Table 1: Electrophilic Addition Reactions of the Allyl Moiety

| Reaction Type | Reagent(s) | Product Type |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkane |

| Halohydrin Formation | X₂ / H₂O | Halohydrin |

| Hydroboration-Oxidation | 1. BH₃-THF or 9-BBN2. H₂O₂, NaOH | Primary Alcohol |

| Epoxidation | m-CPBA | Epoxide |

Radical Reactions

The allylic position of this compound is susceptible to radical reactions. A key example is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light. wikipedia.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a stabilized allylic radical intermediate, leading to the substitution of a hydrogen atom at the carbon adjacent to the double bond with a bromine atom. wikipedia.org

Olefin Metathesis

Olefin metathesis has become a powerful tool for forming carbon-carbon double bonds in complex molecules, including peptides and amino acid derivatives. ox.ac.uknih.gov this compound, with its terminal alkene, is a suitable substrate for such transformations.

Cross-Metathesis (CM): This reaction involves the exchange of substituents between two alkenes. Cross-metathesis of this compound with other alkenes, catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), can be used to introduce a variety of functional groups at the end of the side chain. acs.org The success and selectivity of these reactions on peptide substrates can be influenced by factors such as the amino acid side-chain identity and the choice of catalyst. acs.org

Ring-Closing Metathesis (RCM): If a second alkene functionality is introduced into a molecule containing this compound, RCM can be employed to form cyclic structures. organic-chemistry.orgwikipedia.org This is a widely used strategy for creating macrocyclic peptides, where the allyl group of the amino acid reacts with another alkene within the same peptide chain to form a new endocyclic double bond, often with the release of ethylene. wikipedia.orgnih.gov This approach is valuable for creating conformationally constrained peptide analogs. orgsyn.org

Reactivity of the Amino and Carboxyl Groups

The amino and carboxyl groups of this compound exhibit the characteristic reactivity of α-amino acids, allowing for the formation of amides, esters, and peptides.

Amide Bond Formation and Peptide Coupling Reactions

The formation of an amide (or peptide) bond is a cornerstone of peptide synthesis. acs.org This condensation reaction involves the coupling of the carboxyl group of one amino acid with the amino group of another. wikipedia.org Due to the low reactivity of a free carboxylic acid and amine, the carboxyl group must first be "activated" using a coupling reagent. nih.gov

A variety of coupling reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), phosphonium (B103445) salts like BOP reagent, and uronium/aminium salts like TBTU. nih.gov These reagents transform the carboxylic acid into a more reactive intermediate that is readily attacked by the amino group of the incoming amino acid. The synthesis can be performed in solution or on a solid phase support. The α-methyl group of this compound introduces steric hindrance, which may require more forceful coupling conditions or specialized reagents to achieve efficient peptide bond formation.

Esterification and Amidation Reactions

Esterification: The carboxyl group of this compound can be converted to an ester, which serves as a common protecting group in peptide synthesis or as an intermediate for further transformations. acs.org A common method involves reacting the amino acid with an alcohol (e.g., methanol) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. nih.gov For example, reaction with methanol (B129727) yields the corresponding methyl ester. acs.orgrsc.org Trimethylchlorosilane (TMSCl) in methanol is another efficient system for the esterification of amino acids. nih.gov

Amidation: Beyond peptide coupling, the carboxyl group can react with a wide range of primary and secondary amines to form amides. Similar to peptide coupling, this transformation typically requires the activation of the carboxylic acid. researchgate.net Direct amidation of unprotected amino acids has been achieved using Lewis acid catalysts, offering a more direct route to amino amides. researchgate.net

Table 2: Reactions of the Amino and Carboxyl Groups

| Reaction Type | Functional Group Involved | Reagent(s) | Product Type |

| Peptide Coupling | Amino and Carboxyl | Another amino acid, Coupling reagent (e.g., DCC, TBTU) | Dipeptide/Polypeptide |

| Esterification | Carboxyl | Alcohol (e.g., MeOH), Acid catalyst (e.g., HCl) | Ester |

| Amidation | Carboxyl | Amine, Activating agent | Amide |

Decarboxylation Pathways

The decarboxylation of this compound, the removal of the carboxyl group as carbon dioxide, is a chemically challenging transformation. Standard amino acid decarboxylation, often facilitated by enzymes like pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent decarboxylases, proceeds through the formation of a Schiff base intermediate, which stabilizes the negative charge that develops during CO2 elimination.

However, for α,α-disubstituted amino acids such as this compound, this process is significantly hindered. The presence of the α-methyl group sterically impedes the necessary orbital alignment for facile decarboxylation. While enzymatic decarboxylation of some α-methyl amino acids has been observed, it is often a slower, less efficient process that can involve alternative reaction pathways like decarboxylation-dependent transamination. tandfonline.comoup.comtandfonline.com Non-enzymatic, thermal decarboxylation of α-methyl amino acids is possible but typically requires harsh conditions and may yield a mixture of products, including ketones alongside the expected amine. sciencemadness.org Specific studies detailing the precise conditions and pathways for the decarboxylation of this compound are not widely documented, but based on the principles of α,α-disubstituted amino acid reactivity, it is expected to be resistant to simple decarboxylation methods.

Stereochemical Stability and Epimerization Studies

A key feature of this compound is its high stereochemical stability. The chiral center at the α-carbon is exceptionally resistant to epimerization—the inversion of stereochemistry. nih.gov

Epimerization in standard α-amino acids typically occurs under basic or, in some cases, acidic conditions through the deprotonation of the α-hydrogen to form a planar, achiral enolate intermediate. mdpi.comnih.gov Reprotonation of this intermediate can occur from either face, leading to a racemic mixture of D and L enantiomers.

Crucially, this compound lacks an α-hydrogen; this position is occupied by a methyl group. The absence of this proton completely blocks the primary mechanism for enolate formation. researchgate.net Consequently, the compound is configurationally stable and does not readily racemize under conditions that would affect other amino acids. nih.gov This property is highly valuable in peptide synthesis and the development of chiral drugs, as it ensures that the stereochemical integrity of the amino acid is maintained throughout multi-step synthetic sequences and within the final product.

Derivatization for Conjugation and Tagging

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxyl group, allows for a wide range of chemical modifications. These derivatizations are essential for its use as a building block in peptide synthesis and for attaching it to other molecules for applications like fluorescent tagging or drug delivery. creative-peptides.com

The primary amino group of this compound can be readily acylated to form amides. This reaction is fundamental for peptide bond formation and for the introduction of protecting groups. Protecting the N-terminus is a critical step in peptide synthesis to prevent self-polymerization and to allow for controlled, sequential C-terminal coupling.

Common acylating agents include activated carboxyl groups of other amino acids or specialized protecting group reagents. The most prevalent are Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), which yield the corresponding Fmoc- and Boc-protected amino acids. These derivatives are stable and widely used in solid-phase peptide synthesis.

Table 1: Common N-Acylation Reactions for Amino Group Protection

| Acylating Agent | Protecting Group | Resulting Compound |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc)₂O | Boc (tert-Butoxycarbonyl) | N-Boc-2-amino-2-methylpent-4-enoic acid |

The carboxylic acid terminus can be modified to facilitate conjugation to other molecules or to alter the properties of the resulting peptide. These modifications are crucial for creating peptide-drug conjugates, attaching fluorescent labels, or improving the stability and bioavailability of peptide-based therapeutics. creative-peptides.comnih.gov

Common C-terminal modifications include:

Esterification: The carboxyl group can react with alcohols to form esters. This is often a preliminary step for further functionalization or can be used to attach the amino acid to a solid support in peptide synthesis.

Amidation: The carboxyl group can be activated and reacted with a primary or secondary amine to form a stable amide bond. C-terminal amidation is a common modification in bioactive peptides, as it neutralizes the negative charge of the carboxylate, which can increase metabolic stability and receptor binding affinity. sigmaaldrich.com

Reduction: The carboxylic acid can be reduced to a primary alcohol, yielding the corresponding amino alcohol. This transformation introduces a different type of functional handle for further conjugation.

Table 2: Representative C-Terminal Modification Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Methyl ester derivative |

| Amidation | Amine (e.g., Ammonia), Coupling Agent (e.g., DCC, HOBt) | Primary amide derivative |

These derivatization strategies underscore the versatility of this compound as a unique building block for constructing complex molecular architectures.

Building Block for Complex Molecules and Natural Product Synthesis

The strategic importance of this compound in organic synthesis is underscored by its application in constructing intricate molecular frameworks and as a starting material for the synthesis of natural products. The presence of both a carboxylic acid and an amino group, characteristic of amino acids, allows for its incorporation into peptide chains, while the allyl side chain offers a reactive handle for a variety of chemical transformations.

Chirality is a fundamental property in medicinal chemistry and materials science, as the three-dimensional arrangement of atoms in a molecule can dictate its biological activity and physical properties. (S)-2-Amino-2-methylpent-4-enoic acid is utilized as a chiral precursor in the synthesis of enantiomerically pure compounds. chiralen.com The stereocenter at the α-carbon can be transferred to new molecules, guiding the formation of specific stereoisomers.

The synthesis of chiral compounds is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its stereochemistry. mdpi.comnih.gov Methodologies such as biocatalytic processes and the use of chiral auxiliaries are employed to produce single-enantiomer intermediates for drug development. mdpi.comnih.govwikipedia.org The principles of asymmetric synthesis, which aim to create a single enantiomer of a chiral molecule, are central to modern organic chemistry. nih.gov

For instance, the related compound (2R)-2-Methylpent-4-enoic acid has been used in the synthesis of Sacubitril, a medication used to treat heart failure, highlighting the role of such chiral building blocks in the pharmaceutical industry. wikipedia.org The synthesis of chiral 1,2-amino alcohols, another important class of molecules in drug discovery, can be achieved through various catalytic methods, further demonstrating the broad utility of chiral precursors. nih.govresearchgate.net

Peptidomimetics are molecules that mimic the structure and function of natural peptides. They are designed to overcome some of the limitations of peptides as therapeutic agents, such as their poor metabolic stability and low oral bioavailability. The incorporation of non-natural amino acids like this compound into peptide sequences is a common strategy to create peptidomimetics with enhanced properties.

The methyl group at the α-carbon of this compound introduces steric hindrance, which can restrict the conformational flexibility of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or helices, which are often important for biological activity. The allyl side chain can be further functionalized to introduce additional chemical groups or to cyclize the peptide, further constraining its conformation and potentially increasing its affinity for a biological target.

The table below summarizes key properties of this compound and a related compound.

| Property | This compound | 2-Amino-4-methylpent-4-enoic acid |

| Molecular Formula | C6H11NO2 | C6H11NO2 |

| Molecular Weight | 129.16 g/mol | 129.16 g/mol |

| CAS Number | 64298-91-5 | 3566-52-7 |

| IUPAC Name | This compound | 2-Amino-4-methylpent-4-enoic acid |

The following interactive table provides further details on the physical and chemical properties of these compounds.

| Identifier | This compound | 2-Amino-4-methylpent-4-enoic acid |

| PubChem CID | Not available | 228813 |

| InChI | Not available | InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9) |

| SMILES | Not available | C=C(C)CC(C(=O)O)N |

The information presented in these tables is derived from publicly available chemical databases. nih.govchemicalbook.com

This article is for informational purposes only and does not constitute medical or professional advice. The compounds mentioned are for research use only.

An in-depth examination of this compound reveals its standing in specialized areas of chemical science. This article focuses on its applications in advanced organic synthesis and material science, alongside an exploration of theoretical and computational studies concerning the compound and its derivatives. The content strictly adheres to a scientific and non-clinical perspective.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 2-Amino-2-methylpent-4-enoic acid from reaction mixtures and for evaluating its purity. These techniques exploit differences in the physicochemical properties of the analyte and impurities to achieve separation.

The determination of enantiomeric purity is a critical aspect of chiral compound analysis. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for resolving the enantiomers of this compound and quantifying their relative amounts to determine the enantiomeric excess (ee).

Chiral HPLC: This technique typically employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For amino acids, polysaccharide-based chiral stationary phases are often effective. phenomenex.com The differential interaction results in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. scas.co.jp The choice of mobile phase, often a mixture of an organic solvent like ethanol (B145695) and a buffer, is crucial for achieving optimal separation. scas.co.jp Detection is commonly performed using UV or circular dichroism (CD) detectors. uma.es

Chiral GC: In this method, the amino acid is typically derivatized to increase its volatility and thermal stability. nih.gov A common derivatization strategy for amino acids is the formation of N-trifluoroacetyl-O-methyl esters. nih.gov The derivatized enantiomers are then separated on a chiral capillary column. The precise determination of enantiomeric excess is achievable with errors often in the range of ±0.5%–2.5%. nih.gov

A summary of typical conditions for chiral chromatography of amino acids is presented below.

| Parameter | Chiral HPLC | Chiral GC |

| Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Chiral capillary columns |

| Mobile Phase/Carrier Gas | Organic solvents (e.g., hexane, ethanol) and buffers | Inert gases (e.g., helium, nitrogen) |

| Derivatization | Often not required | Typically required (e.g., N-trifluoroacetyl-O-methyl ester) |

| Detection | UV, Circular Dichroism (CD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC) is a versatile and cost-effective planar chromatographic technique used for the qualitative analysis of this compound. uni-giessen.denih.gov It is valuable for monitoring reaction progress, identifying the presence of the amino acid in a mixture, and getting a preliminary assessment of purity. nih.govresearchgate.net

In a typical TLC setup for amino acids, a silica (B1680970) gel or alumina (B75360) plate serves as the stationary phase. inflibnet.ac.in The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. inflibnet.ac.in The separation is based on the differential partitioning of the components between the stationary and mobile phases. nih.gov For amino acids, a common visualization agent is ninhydrin, which reacts with the primary amine group to produce a colored spot, typically purple or violet. uni-giessen.de

The retention factor (Rf), defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic parameter used for identification.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. nih.gov ¹H, ¹³C, and ¹⁵N NMR spectra provide a wealth of information about the chemical environment of the respective nuclei in this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (integration).

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum is particularly useful for studying the amino group, providing insights into its electronic environment and involvement in hydrogen bonding.

The chemical shifts in NMR are highly dependent on the molecular structure and the solvent used.

The protonation state of the amino and carboxylic acid groups of this compound is dependent on the pH of the solution. pH-dependent NMR studies can be used to monitor the changes in chemical shifts of nuclei near the ionizable groups as a function of pH. nih.gov This allows for the determination of the pKa values of the amino and carboxyl groups. As the pH of the solution changes, the protonation state of these functional groups changes, leading to alterations in the electron density and, consequently, the chemical shifts of nearby nuclei. nih.gov By plotting the chemical shift versus pH, a titration curve is generated from which the pKa values can be extracted.

Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which can be used to determine the elemental composition of this compound.

Electrospray Ionization-Time of Flight (ESI-TOF) is a common HRMS technique. In ESI, the analyte is ionized directly from solution, producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The TOF analyzer then separates these ions based on their time of flight to the detector, which is proportional to the square root of their m/z ratio. This technique allows for the precise determination of the molecular weight, confirming the molecular formula C₆H₁₁NO₂.

| Technique | Information Provided |

| ¹H NMR | Proton environment, connectivity |

| ¹³C NMR | Carbon skeleton |

| ¹⁵N NMR | Nitrogen environment of the amino group |

| pH-Dependent NMR | pKa values of ionizable groups |

| HRMS (ESI-TOF) | Precise molecular weight and elemental composition |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the charged functional groups. The ammonium (B1175870) group gives rise to broad, strong stretching vibrations in the 3100-2600 cm⁻¹ region. Asymmetric and symmetric deformation (bending) modes for the -NH3+ group are typically observed near 1630-1550 cm⁻¹ and around 1500 cm⁻¹, respectively. The carboxylate group is characterized by a strong, asymmetric stretching band between 1610-1550 cm⁻¹ and a weaker, symmetric stretching band near 1400 cm⁻¹. The terminal vinyl group (C=C-H) is identified by C-H stretching vibrations above 3000 cm⁻¹ and a C=C stretching vibration around 1640 cm⁻¹. The out-of-plane C-H bending of the vinyl group gives rise to a strong band in the 1000-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and the carbon skeleton. The C=C stretching vibration of the pentenyl chain, around 1640 cm⁻¹, is typically a strong and sharp band in the Raman spectrum. The C-C backbone stretching and deformation modes appear in the fingerprint region (1300-700 cm⁻¹). While the O-H and N-H stretching vibrations are weak in Raman, the carboxylate and ammonium deformation modes are observable.

The table below summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity (IR/Raman) |

| Ammonium (-NH₃⁺) | N-H Stretch | 3100-2600 (broad) | Weak | Strong / Weak |

| Asymmetric Deformation | ~1600 | Medium | Medium / Medium | |

| Symmetric Deformation | ~1500 | Medium | Medium / Medium | |

| Carboxylate (-COO⁻) | Asymmetric Stretch | 1610-1550 | Medium | Strong / Medium |

| Symmetric Stretch | ~1400 | Strong | Medium / Strong | |

| Alkenyl (=C-H) | C-H Stretch | 3095-3010 | Medium | Medium / Medium |

| C=C Stretch | ~1640 | Strong | Medium / Strong | |

| C-H Out-of-Plane Bend | 1000-900 | Weak | Strong / Weak | |

| α-Methyl (-CH₃) | C-H Stretch | 2980-2960 | Strong | Medium / Strong |

This table is generated based on characteristic vibrational frequencies for amino acids and alkenyl compounds. Actual peak positions and intensities can vary based on the sample state (solid, solution) and environment.

Optical Rotation and Circular Dichroism for Stereochemical Assignment

As a chiral compound, this compound exists as two non-superimposable mirror images, the (S)- and (R)-enantiomers. Chiroptical techniques are essential for distinguishing between these stereoisomers and determining enantiomeric purity.

| Enantiomer | Specific Rotation [α] | Conditions |

| (S)-2-Amino-2-methylpent-4-enoic acid | -14° | c = 1.3 in 1N Hydrochloric Acid |

| (R)-2-Amino-2-methylpent-4-enoic acid | +23.2° | c = 0.99 in Water |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is particularly sensitive to the conformation of chiral molecules. While single amino acids have relatively simple CD spectra related to the electronic transitions of the carboxylate/carboxylic acid chromophore, the presence of the α-methyl group in this compound significantly influences its conformational preferences. Studies on peptides containing α-methylated amino acids have shown that this modification acts as a strong inducer of helical secondary structures. nih.gov Therefore, CD spectroscopy is a powerful tool for studying the conformational behavior of peptides incorporating this amino acid, where the sign and magnitude of the CD signal (Cotton effect) can provide insight into the induced secondary structure and the stereochemistry at the α-carbon. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.

For a chiral molecule like this compound, growing a suitable single crystal of one enantiomer allows for the unambiguous determination of its absolute stereochemistry (whether it is the R or S configuration). This is achieved through the analysis of anomalous dispersion effects. When using an appropriate X-ray wavelength, the scattering from atoms is slightly out of phase, causing small but measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute structure. nih.gov

Although a public crystal structure for this compound is not available as of this writing, a crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would also reveal the solid-state conformation and the network of intermolecular interactions, such as hydrogen bonds between the ammonium and carboxylate groups of neighboring molecules.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | A non-centrosymmetric group (e.g., P2₁) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | Integer value (e.g., 2, 4) |

| Calculated Density (Dx) | g/cm³ |

| Flack Parameter | A value close to 0 for the correct enantiomer |

This crystallographic information provides the ultimate proof of structure and stereochemistry, serving as a benchmark for all other analytical methods.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of α,α-disubstituted amino acids like 2-Amino-2-methylpent-4-enoic acid remains a challenge in organic chemistry. Future efforts will likely move beyond traditional methods, such as the Strecker and amidomalonate syntheses, towards more efficient and stereoselective catalytic strategies. libretexts.org

Emerging research focuses on the following areas:

Catalytic Asymmetric Synthesis : The development of novel chiral catalysts is crucial for the enantioselective synthesis of amino acids. nih.gov This includes phase-transfer catalysis, which has shown high efficiency for producing α-amino acids. nih.gov

Direct C-H Functionalization : Recent breakthroughs in the use of earth-abundant metal catalysts, such as iron, for the direct amination of C-H bonds at the α-position of carboxylic acids represent a powerful and direct route to α-amino acids. prismbiolab.com This approach avoids the need for pre-functionalized substrates.

Tandem Catalysis : Protocols that combine multiple catalytic processes in a single pot, such as the tandem palladium and isothiourea relay catalysis, can construct complex amino acid derivatives with multiple stereocenters in one efficient operation. acs.org This methodology involves an allylic amination followed by an enantioselective rearrangement to build the desired structure. acs.org

Enantioselective Alkylation : Asymmetric alkylation of glycine-derived enolates using advanced chiral ligands and catalysts continues to be a promising avenue for accessing a wide range of non-proteinogenic amino acids. prismbiolab.com

| Synthetic Method | Description | Potential Advantages for this compound | References |

|---|---|---|---|

| Amidomalonate Synthesis | Alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation. | A well-established, though multi-step, route. | libretexts.org |

| Tandem Pd/Isothiourea Catalysis | A relay process involving Pd-catalyzed allylic substitution and an isothiourea-catalyzed enantioselective rearrangement. | High stereoselectivity and efficiency for creating complex derivatives. | acs.org |

| Directed C-H Amination | Direct installation of an amine group at the α-carbon of a carboxylic acid using an iron-nitrene catalyst. | High atom economy and use of readily available starting materials. | prismbiolab.com |

| Asymmetric Phase-Transfer Catalysis | Alkylation of a Schiff base precursor under phase-transfer conditions using a chiral catalyst. | High efficiency and enantioselectivity under mild conditions. | nih.gov |

Expanding the Scope of Functionalization

The unique structure of this compound, with its reactive vinyl group, amino group, and carboxylic acid, offers multiple handles for chemical modification. evitachem.com Future research will focus on selectively derivatizing these sites to create novel molecular architectures and functional probes.

Key functionalization strategies include:

Double Bond Modification : The terminal alkene is a versatile functional group that can undergo a wide range of transformations. Recent methods for derivatizing unsaturated fatty acids, which are analogous, can be applied here. mdpi.comnih.gov This includes oxidation to form oxo derivatives, reduction to its saturated counterpart (2-amino-2-methylpentanoic acid), and photochemical reactions like the Paternò-Büchi reaction to form oxetane (B1205548) rings. evitachem.commdpi.com

Amino and Carboxyl Group Derivatization : The amino and carboxyl groups can be modified using standard techniques to incorporate the molecule into peptides or to create peptidomimetics. sigmaaldrich.comrsc.org N-methylation, for instance, is a desirable modification that can enhance the metabolic stability and membrane permeability of peptides. nih.govresearchgate.net

Peptide Synthesis : As an α-amino acid analog, it can be used in peptide synthesis to introduce conformational constraints and novel side chains, which is a common strategy in medicinal chemistry to improve the properties of peptide-based therapeutics. nih.gov

| Functional Group | Potential Reaction | Resulting Structure/Application | References |

|---|---|---|---|

| Terminal Alkene | Catalytic Hydrogenation (Reduction) | Saturated alkyl side chain; creates 2-amino-2-methylpentanoic acid. | evitachem.com |

| Terminal Alkene | Oxidation (e.g., with KMnO₄) | Forms corresponding oxo derivatives. | evitachem.com |

| Terminal Alkene | Alkene Metathesis | Chain extension or cross-linking with other molecules. | |

| Amino Group | N-Alkylation / N-Acylation | Creation of peptidomimetics with altered properties. | nih.govresearchgate.net |

| Carboxyl Group | Amidation / Esterification | Incorporation into peptide chains or use as a protected building block. | evitachem.com |

Development of New Biocatalytic Systems for Synthesis and Transformation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Future research will involve both discovering new enzymes and engineering existing ones for the synthesis and modification of this compound.

Engineered Enzymes for Synthesis : Directed evolution and rational design can be used to create enzymes with tailored specificities. For example, the enzyme UstD, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, performs a decarboxylative aldol (B89426) addition to create γ-hydroxy amino acids and has been successfully engineered for improved activity on non-native substrates. nih.govchemrxiv.org Similar strategies could be developed to catalyze the formation of the quaternary stereocenter in this compound.

Biocatalytic Functionalization : Enzymes can be used to perform selective modifications on the synthesized amino acid. Iron- and α-ketoglutarate-dependent dioxygenases are capable of performing C-H hydroxylation and halogenation on amino acids, which could be used to functionalize the pentenyl side chain. acs.org Furthermore, engineered methyltransferases could be used for N-methylation post-synthesis. nih.gov

Reductive Amination : Amino acid dehydrogenases are effective biocatalysts for the reductive amination of α-keto acids, offering a direct and highly enantioselective route to chiral amino acids. mdpi.com An appropriate α-keto acid precursor could be a target for this biocatalytic approach.

Advanced Computational Modeling for Rational Design

Computational chemistry is becoming an indispensable tool for accelerating the development of new synthetic methods and catalysts. For this compound, computational modeling can guide research in several key areas.

Mechanism Elucidation : Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can be used to investigate the reaction mechanisms of both chemical and enzymatic syntheses. Understanding the transition states and intermediates can help in optimizing reaction conditions and catalyst design. nih.gov

Rational Catalyst Design : Computational models can predict how changes in a catalyst's or enzyme's structure will affect its activity and selectivity. This was demonstrated in the computationally-guided engineering of the enzyme UstD to improve its efficiency. nih.gov This rational design approach minimizes the need for extensive experimental screening.

Substrate Docking and Molecular Dynamics : Molecular dynamics (MD) simulations can model the interaction of substrates with an enzyme's active site, providing insights into substrate specificity and guiding protein engineering efforts to accommodate non-native substrates like those required for the synthesis of this compound.

Integration with Emerging Technologies in Chemical Biology (Non-Clinical Focus)

The unique structure of this compound makes it an ideal candidate for integration with cutting-edge technologies in chemical biology, aimed at creating novel tools and materials rather than therapeutics.

Genetic Code Expansion : Technologies that allow for the site-specific incorporation of unnatural amino acids (UAAs) into proteins are rapidly advancing. nih.gov this compound could be incorporated into proteins using engineered ribosomes and aminoacyl-tRNA synthetases. acs.org This would allow for the creation of proteins with novel functions and properties.

Bioorthogonal Chemistry : The terminal alkene serves as a bioorthogonal handle. It can react selectively with probes, such as tetrazines, via inverse-electron-demand Diels-Alder reactions. If incorporated into a peptide or protein, this allows for precise labeling, imaging, and tracking of biomolecules in complex biological systems without a clinical focus. nih.gov

Development of Peptidomimetics and Foldamers : The α,α-disubstitution of this amino acid induces specific conformational constraints when it is incorporated into a peptide backbone. This property can be exploited to design peptidomimetics and foldamers—synthetic oligomers that adopt stable, well-defined secondary structures similar to proteins. researchgate.net These structures can serve as scaffolds for creating new materials or as tools to study protein folding and interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-2-methylpent-4-enoic acid, and what analytical methods validate its purity and structure?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) or enantioselective catalytic methods are commonly employed, leveraging chiral auxiliaries to control stereochemistry. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR) confirms structural integrity, while optical rotation (OR) measurements verify enantiomeric purity. For example, (in HO) distinguishes the (R)-enantiomer . Purity ≥95% is typically assessed via HPLC or LC-MS, with batch-specific certificates of analysis (CoA) detailing residual solvents and byproducts .

Q. How do researchers address stability challenges during storage and handling of this compound?

- Methodological Answer : Stability is influenced by temperature, humidity, and light exposure. Analytical data indicate room-temperature storage in airtight, light-resistant containers is sufficient for short-term use . For long-term stability, lyophilization or storage under inert gas (e.g., argon) is recommended. Degradation products (e.g., oxidation at the double bond) can be monitored via FT-IR or C NMR to track structural changes .

Q. What spectroscopic techniques are critical for distinguishing this compound from its isomers or derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (129.16 g/mol for CHNO), while H NMR identifies characteristic signals (e.g., vinyl proton at δ 5.2–5.8 ppm and methyl groups at δ 1.2–1.5 ppm). Chiral chromatography (e.g., using cellulose-based columns) separates (R)- and (S)-enantiomers, validated against commercial standards (CAS 96886-56-5 for R and 96886-55-4 for S) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity or metabolic pathways?

- Methodological Answer : Enantiomer-specific activity is tested via in vitro assays (e.g., enzyme inhibition or receptor binding). For instance, the (R)-enantiomer may exhibit higher affinity for amino acid transporters due to spatial compatibility with active sites. Comparative studies using isotopically labeled analogs (e.g., C or H) track metabolic incorporation into peptides or degradation products .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or enantiomeric contamination. Researchers should:

- Replicate experiments using CoA-validated batches .

- Perform enantiomeric excess (ee) analysis via chiral HPLC .

- Cross-validate bioactivity data with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. How can computational modeling optimize the design of this compound derivatives for targeted drug delivery?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., aminoacyl-tRNA synthetases). Density functional theory (DFT) calculates electronic properties of the α,β-unsaturated ester moiety to guide derivatization (e.g., Michael addition for prodrug activation). In silico ADMET profiling prioritizes candidates with improved bioavailability .

Q. What advanced techniques characterize the compound’s reactivity in aqueous vs. nonpolar environments?

- Methodological Answer : Kinetic studies using stopped-flow spectrophotometry monitor pH-dependent hydrolysis of the ene group. Solvent effects are quantified via Kamlet-Taft parameters, while N NMR tracks amine protonation states. For nonpolar media (e.g., lipid bilayers), fluorescence anisotropy or surface plasmon resonance (SPR) measures partitioning behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.